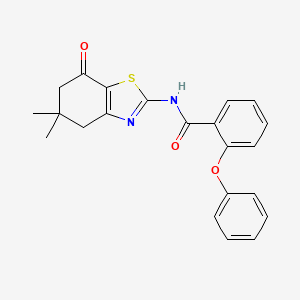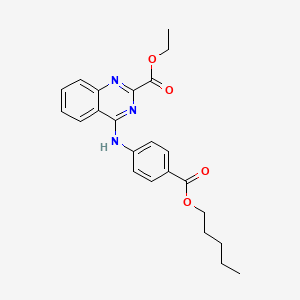![molecular formula C19H14BrN3O2S B11597341 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597341.png)
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a brominated benzylidene group and a methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolotriazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the brominated benzylidene group: This step involves the reaction of the thiazolotriazole intermediate with a brominated benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure and reactivity.
Uniqueness
What sets (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a brominated benzylidene group and a methoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H14BrN3O2S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14BrN3O2S/c1-11-5-3-4-6-14(11)17-21-19-23(22-17)18(24)16(26-19)10-12-9-13(20)7-8-15(12)25-2/h3-10H,1-2H3/b16-10- |
Clé InChI |
XJSHEHSJXAMWCY-YBEGLDIGSA-N |
SMILES isomérique |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2 |
SMILES canonique |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11597261.png)
![prop-2-en-1-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597262.png)
![N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide](/img/structure/B11597266.png)
![(2Z)-6-benzyl-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597273.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597281.png)
![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597289.png)
![3-phenyl-5-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11597295.png)
![6-imino-2-oxo-7-propan-2-yl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597315.png)
![N-cyclopentyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597318.png)


![2-methylpropyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597366.png)
![(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11597374.png)
![N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597379.png)
